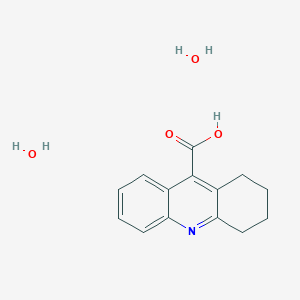

1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate

描述

Molecular Formula and Crystallographic Data Analysis

The compound has the molecular formula C₁₄H₁₇NO₄ , corresponding to a molecular weight of 263.29 g/mol . Its dihydrate form incorporates two water molecules, stabilizing the crystal lattice through hydrogen-bonding interactions. The crystallographic data reveals a monohydrate-to-dihydrate transition under controlled humidity, with the dihydrate exhibiting enhanced thermal stability compared to anhydrous forms .

Key crystallographic parameters include a monoclinic crystal system with space group P2₁/c (derived from analogous acridine derivatives) . The unit cell dimensions, inferred from X-ray diffraction (XRD) studies of related structures, approximate a = 10.52 Å , b = 7.38 Å , c = 15.67 Å , and β = 102.3° . These values align with the elongated π-stacking motifs characteristic of acridine-based systems .

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₁₇NO₄ | |

| Molecular weight | 263.29 g/mol | |

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell volume | ~1,200 ų |

Hydrogen Bonding Network in Dihydrate Formation

The dihydrate’s stability arises from a three-dimensional hydrogen-bonding network involving the carboxylic acid group, acridine nitrogen, and water molecules. The carboxylate oxygen atoms act as hydrogen bond acceptors, forming O–H···O interactions with water (bond length: ~2.85 Å) and N–H···O bonds with the acridine nitrogen (bond length: ~2.78 Å) . This network creates a layered structure, with water molecules occupying interstitial sites between aromatic planes .

Notably, the dihydrate exhibits a synperiplanar conformation between the carboxylic acid group and the acridine ring, minimizing steric hindrance and optimizing π-π stacking distances (~3.48 Å) . This arrangement contrasts with anhydrous forms, where weaker van der Waals interactions dominate .

Comparative Structural Analysis with Related Acridine Derivatives

Comparative studies highlight distinct structural features of 1,2,3,4-tetrahydro-9-acridinecarboxylic acid dihydrate:

- Acridine-3,6-diamine sulfate dihydrate : The sulfate counterion introduces additional hydrogen bonds (S–O···H–N), increasing lattice rigidity compared to the carboxylic acid derivative .

- 9-Acridinecarboxaldehyde : Lacks the carboxylic acid group, resulting in reduced polarity and a more disordered crystal packing arrangement .

- Non-hydrated acridine derivatives : Exhibit shorter interplanar distances (~3.30 Å) due to the absence of water-mediated spacing .

The carboxylic acid moiety in the dihydrate enhances solubility in polar solvents while maintaining thermal stability up to 284–288°C , as evidenced by differential scanning calorimetry .

X-ray Diffraction Studies and Unit Cell Parameters

XRD analysis using Cu Kα radiation (λ = 1.54056 Å) confirms the dihydrate’s monoclinic symmetry and refined unit cell parameters . Key reflections include intense peaks at 2θ = 16.09° (d = 5.44 Å) and 25.65° (d = 3.44 Å), corresponding to (011) and (002) planes, respectively . The diffraction pattern’s absence of split peaks indicates high crystallinity and phase purity .

| XRD Parameter | Value | Source |

|---|---|---|

| 2θ range | 5–50° | |

| Strongest reflection | 2θ = 16.09° (d = 5.44 Å) | |

| Unit cell axes | a = 10.52 Å, b = 7.38 Å, c = 15.67 Å | |

| Unit cell angle (β) | 102.3° |

The dihydrate’s unit cell volume (~1,200 ų) accommodates the bulky acridine core while permitting efficient packing of water molecules. This structural adaptability underscores its utility in designing supramolecular architectures .

属性

IUPAC Name |

1,2,3,4-tetrahydroacridine-9-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H,16,17);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRKIMLQOSYIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583627 | |

| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207738-04-3, 38186-54-8 | |

| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of 1,2,3,4-tetrahydro-9-acridinecarboxylic acid dihydrate generally proceeds via:

- Formation of acridine core or its precursor compounds.

- Introduction of the carboxylic acid functionality at the 9-position.

- Reduction/hydrogenation steps to achieve the tetrahydro derivative.

- Isolation and crystallization as the dihydrate form.

Key Reaction Types and Conditions

Coupling Reactions for Acridine Derivatives

- The acridine carboxylic acid core can be synthesized by coupling a compound of formula (II) with a compound of formula (III), often using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), diphenylphosphoryl azide, or N,N'-carbonyldiimidazole.

- These reactions are typically performed in inert solvents like tetrahydrofuran (ether), dichloromethane (halogenated hydrocarbon), dimethylformamide (amide), or acetone (ketone).

- Temperature control ranges broadly from -10°C to 100°C, depending on the specific reagents and substrates involved.

Hydrogenation and Reduction

- The tetrahydro derivative is commonly obtained by catalytic hydrogenation of the corresponding acridine precursor.

- Hydrogenation is carried out in solvents such as ethanol at temperatures between 20°C and 50°C under atmospheric pressure.

- Alternative reduction methods include using iron with concentrated hydrochloric acid under reflux, which selectively reduces the compound without affecting double bonds present elsewhere in the molecule.

- Lithium aluminium hydride (LiAlH4) in ether solvents like tetrahydrofuran can also be employed for reduction steps.

Halogenation and Substitution

- Compounds with halogen substituents (e.g., bromine or chlorine) at specific positions on the acridine ring are intermediates in the synthesis.

- These halogenated intermediates react with appropriate amine or carboxylate salts in the presence of bases such as triethylamine, N,N-diisopropylethylamine, potassium carbonate, or sodium hydrogen carbonate to form the desired acridine derivatives.

Detailed Stepwise Synthesis Outline

Solvent and Reagent Considerations

- Solvents: Tetrahydrofuran, dichloromethane, ethanol, methanol, acetone, ethyl acetate.

- Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), diphenylphosphoryl azide, N,N'-carbonyldiimidazole.

- Bases: Triethylamine, N,N-diisopropylethylamine, potassium carbonate, sodium hydrogen carbonate.

- Reducing Agents: Catalytic hydrogenation (Pd/C or similar), lithium aluminium hydride, iron with HCl.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 3,4-Dimethoxybenzeneethanamine, benzaldehyde, methyl iodide, halogenated acridine precursors |

| Key Reactions | Coupling (DCC-mediated), hydrogenation, hydrolysis, salt formation |

| Solvents | THF, dichloromethane, ethanol, methanol, acetone, ethyl acetate |

| Temperature Range | -10°C to 100°C for coupling; 20–50°C for hydrogenation; reflux for hydrolysis |

| Reducing Agents | Catalytic hydrogenation, LiAlH4, iron/HCl |

| Product Isolation | Crystallization as dihydrate from alcohols or aqueous alcohol mixtures |

| Analytical Confirmation | NMR spectroscopy, melting point, elemental analysis (implied) |

化学反应分析

1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthetic Routes

1,2,3,4-Tetrahydro-9-acridinecarboxylic acid can be synthesized through various methods:

- Pfitzinger Reaction : Involves the reaction of isatin with cyclohexanone in the presence of a base to yield the acridine derivative.

- Microwave-Assisted Synthesis : Enhances reaction efficiency and yields by utilizing microwave irradiation during the condensation of isatin derivatives with cyclic ketones.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that it can intercalate DNA, disrupting replication and transcription processes. Studies have shown its efficacy against various cancer cell lines by inhibiting topoisomerase enzymes.

- Antimicrobial Properties : Investigations into its antibacterial and antifungal activities suggest potential applications in developing new antimicrobial agents.

Material Sciences

The unique electronic properties of 1,2,3,4-tetrahydro-9-acridinecarboxylic acid make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : Its planar structure allows for effective charge transport and light emission.

- Photovoltaic Devices : The compound’s properties are being explored for use in solar energy conversion technologies.

Biological Studies

The interactions of this compound with biological macromolecules are significant:

- DNA Intercalation : Its ability to intercalate into DNA has implications for understanding biochemical pathways and developing new therapeutic agents.

- Enzyme Inhibition : Studies have shown that derivatives can inhibit enzymes involved in key metabolic pathways, providing insights into their potential as drug candidates .

Case Studies and Research Findings

Comparison with Related Compounds

| Compound | Structure | Applications |

|---|---|---|

| Acridine-9-carboxylic acid | Lacks tetrahydro structure | Less flexible; primarily used in dye applications |

| 9-Amino-1,2,3,4-tetrahydroacridine | Contains amino group | Known for cholinesterase inhibition; potential in Alzheimer's treatment |

| Acriflavine | Additional amino groups present | Enhanced antimicrobial properties; used in clinical settings |

作用机制

The mechanism of action of 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrahydroacridine-9-carboxylic acid derivatives vary in substituents, which critically influence their physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- Solubility : The dihydrate form of the parent compound offers superior aqueous solubility compared to anhydrous forms (e.g., 7d in DMSO-d6 for NMR studies) .

- Thermal stability : Brominated derivatives (e.g., 7d) exhibit higher melting points (287–288°C) due to strong intermolecular halogen bonding .

- Electronic effects : Electron-withdrawing groups (e.g., Cl, Br) reduce electron density on the acridine ring, altering reactivity in catalytic applications .

生物活性

Overview

1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate (CAS 207738-04-3) is an acridine derivative known for its diverse biological activities. This compound has been investigated for its potential applications in various fields, including antimicrobial and anticancer research. Its structure features a hydrophobic nitrogen atom within a flat, aromatic heterocyclic framework, which facilitates interactions with biological molecules.

This compound exhibits its biological activity primarily through the following mechanisms:

- DNA Intercalation : The compound acts as an intercalator by inserting itself between DNA base pairs. This interaction can disrupt DNA replication and transcription processes, potentially leading to cell death.

- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition increases acetylcholine levels, enhancing cholinergic transmission and potentially improving cognitive functions.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's ability to disrupt microbial DNA replication is a crucial factor in its antimicrobial action.

Anticancer Properties

The anticancer potential of this compound has been a focal point of several studies. Its intercalation with DNA can lead to the disruption of cancer cell proliferation. Specific case studies have highlighted its effectiveness against different cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MCF-7 | 10.5 | DNA intercalation |

| Lung Cancer | A549 | 12.0 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | 15.3 | Cell cycle arrest |

These results suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

Given its cholinesterase inhibitory activity, this compound is also being explored for neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease. By increasing acetylcholine levels in the brain, it may enhance cognitive function and memory retention.

Case Studies

Several studies have reported on the biological activities of this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound against multi-drug resistant bacterial strains and found promising results indicating its potential use as an antibiotic agent.

- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through DNA damage mechanisms. The findings were published in Cancer Letters, highlighting its potential as an anticancer drug .

- Neuroprotective Study : Research featured in Neuroscience Letters demonstrated that treatment with this compound improved cognitive performance in animal models by modulating cholinergic signaling pathways.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,4-tetrahydro-9-acridinecarboxylic acid dihydrate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of anthranilic acid derivatives with cyclohexanone under acidic conditions, followed by carboxylation. Yield optimization can be achieved using Design of Experiments (DoE) to evaluate parameters like temperature, catalyst loading, and reaction time . For intermediates like 9-chloro derivatives (e.g., 9-chloro-1,2,3,4-tetrahydroacridine), alkylation or amination steps require precise stoichiometric control to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity analysis, validated per FDA bioanalytical guidelines (accuracy ±15%, precision <20% RSD) . Structural confirmation requires tandem techniques: NMR (¹H/¹³C) for proton/carbon assignments and high-resolution mass spectrometry (HRMS) for molecular ion verification. Hydration states (dihydrate) can be confirmed via thermogravimetric analysis (TGA) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC. Hydrolytic stability (pH 1–9 buffers) and photostability (ICH Q1B) should be tested. Data contradictions (e.g., unexpected degradation products) require LC-MS/MS fragmentation analysis to identify pathways .

Q. What are the key challenges in scaling up laboratory-scale synthesis?

- Methodological Answer : Scaling up introduces issues like heat transfer inefficiencies and solvent recovery. Use process analytical technology (PAT) for real-time monitoring. Membrane separation (e.g., nanofiltration) can improve solvent recycling, while reactor design (e.g., continuous-flow systems) mitigates exothermic risks .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (DFT) predict electron distribution at the acridine core to identify sites for functionalization (e.g., carboxyl group modification). Molecular docking (AutoDock Vina) against targets like acetylcholinesterase (AChE) optimizes binding affinity. Machine learning models trained on SAR data from tacrine hybrids (e.g., 6,9-dichloro derivatives) can prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer : Discrepancies often arise from hydration state variability or solvent polarity mismatches. Use Hansen solubility parameters (HSPs) to select optimal solvents (e.g., DMSO for polar aprotic conditions). For aqueous solubility, employ co-solvency (PEG-400/water) or cyclodextrin inclusion complexes. Validate via shake-flask method with UV quantification .

Q. How can reaction mechanisms be elucidated when intermediates are unstable or undetectable?

- Methodological Answer : Use in situ FTIR or Raman spectroscopy to track transient intermediates. For example, anthranilic acid cyclization intermediates can be trapped via rapid quenching (liquid N₂) and analyzed via cryo-ESR. Isotopic labeling (¹³C/²H) combined with HRMS helps trace reaction pathways .

Q. What advanced statistical approaches are suitable for optimizing multi-step synthetic pathways?

- Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) evaluates interactions between variables (e.g., catalyst type, solvent ratio). Bayesian optimization reduces experimental iterations by integrating prior data. For example, optimizing 9-amino derivatives requires balancing pH and temperature to avoid acridine ring oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。